[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Overview
Description
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol: is an organic compound featuring a thiazole ring attached to a phenyl group, which is further connected to a methanol moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . For instance, it may influence pathways related to inflammation, pain perception, microbial growth, and cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
Based on the known activities of thiazole derivatives, this compound may exert effects such as reducing inflammation, alleviating pain, inhibiting microbial growth, and potentially exhibiting cytotoxic effects against certain cancer cells .
Biochemical Analysis
Biochemical Properties
For instance, thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Cellular Effects
Thiazoles have been reported to have diverse effects on various types of cells and cellular processes . For example, some thiazoles have been found to increase the reactive oxygen species (ROS) in Candida albicans and elevate the expression of some genes related to anti-oxidative stress response .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazoles are known to have diverse effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol at different dosages in animal models have not been studied yet. Thiazoles have been found to have various effects at different dosages in animal models .
Metabolic Pathways
Thiazoles are known to interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Thiazoles are known to interact with various transporters or binding proteins .
Subcellular Localization
Thiazoles are known to be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole Formation: The synthesis of the thiazole ring can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Phenyl Group Attachment: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated thiazole in the presence of a palladium catalyst.
Methanol Addition: The final step involves the reduction of a carbonyl group to a methanol group, typically using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
Industrial production of [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The thiazole ring can undergo reduction to form dihydrothiazole derivatives using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]carboxylic acid.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology and Medicine
Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties, and this compound may be explored for similar applications.
Drug Development: It can be a building block for the synthesis of potential drug candidates targeting various diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may be utilized in the synthesis of agrochemicals, such as pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]amine: Similar structure but with an amine group instead of methanol.
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid: Contains a carboxylic acid group instead of methanol.
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanol: Similar structure with an ethanol group.
Uniqueness
The presence of the methanol group in [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol provides unique reactivity and solubility properties, making it distinct from its analogs. This functional group allows for further chemical modifications, enhancing its versatility in various applications.
Properties
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSPNFHEAFWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428198 | |
Record name | [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857283-96-6 | |
Record name | [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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